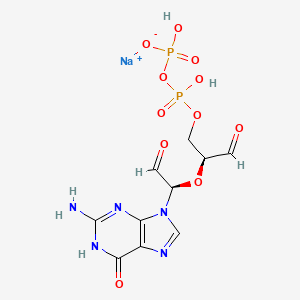![molecular formula C13H8N2S B13820055 4H-Thiazolo[5,4-a]carbazole CAS No. 33080-56-7](/img/structure/B13820055.png)
4H-Thiazolo[5,4-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thiazolo[5,4-a]carbazole is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which combines a thiazole ring fused with a carbazole moiety. The integration of these two rings imparts distinct electronic and photophysical properties, making it a valuable component in various applications.
Méthodes De Préparation
The synthesis of 4H-Thiazolo[5,4-a]carbazole typically involves the condensation of formyl derivatives of carbazole with dithiooxamide. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 160°C) for several hours . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
4H-Thiazolo[5,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of this compound.
Applications De Recherche Scientifique
4H-Thiazolo[5,4-a]carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and oligomers for organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of 4H-Thiazolo[5,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties enable it to participate in charge transfer processes, which are crucial for its function in electronic devices. Additionally, its ability to form stable complexes with various biological molecules underpins its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
4H-Thiazolo[5,4-a]carbazole can be compared with other similar compounds such as:
Thiazolo[5,4-d]thiazole: Another heterocyclic compound with similar electronic properties but different structural features.
Carbazole derivatives: Compounds like polycarbazole and its derivatives share some electronic characteristics but differ in their structural and functional properties.
Phenothiazine: A compound with a similar thiazole ring but different applications and properties.
The uniqueness of this compound lies in its specific combination of thiazole and carbazole rings, which imparts distinct electronic and photophysical properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
33080-56-7 |
|---|---|
Formule moléculaire |
C13H8N2S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
4H-[1,3]thiazolo[5,4-a]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)15-10)16-7-14-11/h1-5,7H,6H2 |
Clé InChI |
WNNHCGBPBGMFOQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C3=CC=CC=C3N=C2C4=C1N=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)

![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)



![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)


![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
